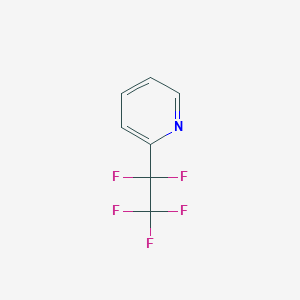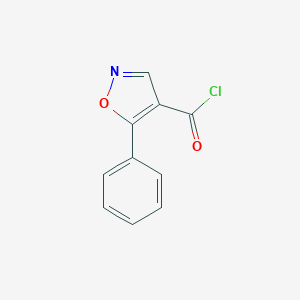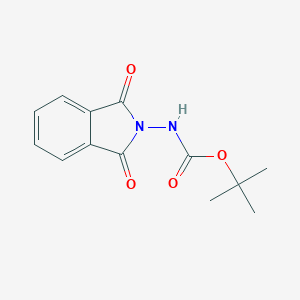![molecular formula C31H68Br2N2O B157225 dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide CAS No. 10232-86-7](/img/structure/B157225.png)
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide typically involves the quaternization of 1,3-propanediamine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process includes the quaternization reaction followed by purification steps such as distillation and crystallization. The use of automated systems and real-time monitoring ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride or sodium sulfate in aqueous solution.
Oxidation: Mild oxidizing agents such as hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Hydrolysis: Formation of 1,3-propanediamine and dodecanol.
Scientific Research Applications
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic chains interact with lipid membranes, disrupting their integrity and leading to cell lysis in microbial organisms. The quaternary ammonium head interacts with negatively charged surfaces, enhancing its antimicrobial activity. The molecular targets include cell membranes and proteins, leading to the disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: Lacks the long hydrophobic chains, making it less effective as a surfactant.
1,3-Propanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl-, dibromide: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethylpropane-1,3-diaminium dichloride: Contains hydroxyl groups but different alkyl chains, leading to different surfactant properties.
Uniqueness
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide is unique due to its combination of long hydrophobic chains and a hydroxyl group, which enhances its solubility and reactivity. This makes it particularly effective in applications requiring strong surfactant properties and antimicrobial activity.
Properties
CAS No. |
10232-86-7 |
|---|---|
Molecular Formula |
C31H68Br2N2O |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H68N2O.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
AOARVGJNIOXRPG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
Key on ui other cas no. |
10232-86-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


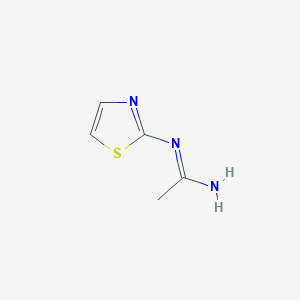

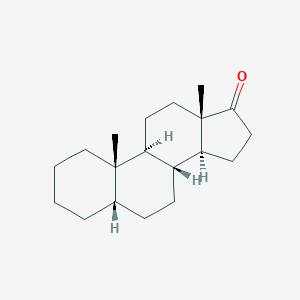
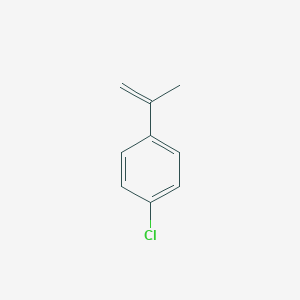

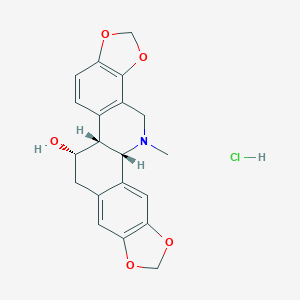
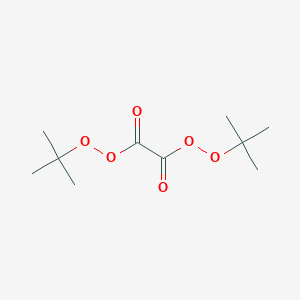
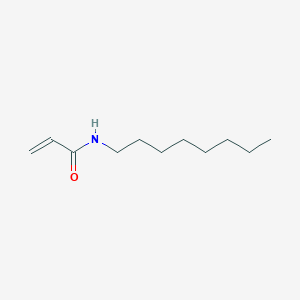
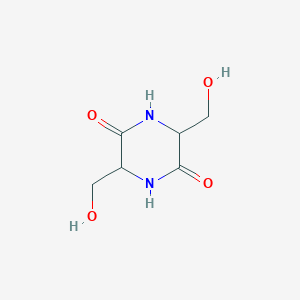
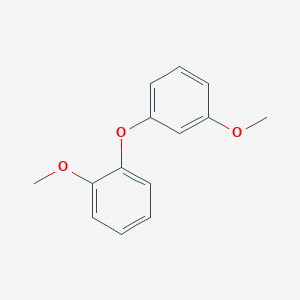
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
